Ethyl 1-[(2,4-dimethylphenyl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(2,4-dimethylphenyl)methyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2,4-dimethylphenyl)methyl]piperidine-4-carboxylate typically involves the reaction of 2,4-dimethylbenzyl chloride with piperidine-4-carboxylic acid ethyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2,4-dimethylphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Ethyl 1-[(2,4-dimethylphenyl)methyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The exact mechanism of action of Ethyl 1-[(2,4-dimethylphenyl)methyl]piperidine-4-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(2,4-dimethylphenyl)methyl]piperidine-4-carboxylate
- Ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate
- N-(2,4-Dimethylphenyl)formamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the ethyl ester group and the 2,4-dimethylphenyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 1-[(2,4-dimethylphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-4-20-17(19)15-7-9-18(10-8-15)12-16-6-5-13(2)11-14(16)3/h5-6,11,15H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUCRCLFAMVSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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